molecular formula C7F12 B086920 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- CAS No. 13222-45-2

2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)-

Katalognummer: B086920
CAS-Nummer: 13222-45-2
Molekulargewicht: 312.06 g/mol
InChI-Schlüssel: NDOOQHLJBXHLCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Wirkmechanismus

The mechanism of action of 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- is not fully understood. However, it is believed that this compound can act as a strong electrophile, which can undergo various reactions with nucleophiles.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- have not been extensively studied. However, some studies have suggested that this compound may have potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of various drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- is its high reactivity, which makes it an excellent building block for the synthesis of various organic compounds. However, this compound is also highly reactive and unstable, which can make it difficult to handle in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)-. One of the most promising areas of research is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields, such as materials science and catalysis.
Conclusion:
In conclusion, 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound in various scientific fields.

Synthesemethoden

The synthesis of 2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- involves a series of steps that require specific reagents and conditions. One of the most common methods of synthesis involves the reaction of hexafluoroacetone with trifluoromethyl lithium, followed by the addition of 1,3-butadiene. The resulting product is then purified using various techniques, such as distillation and chromatography.

Wissenschaftliche Forschungsanwendungen

2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)- has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of various organic compounds.

Eigenschaften

13222-45-2

Molekularformel

C7F12

Molekulargewicht

312.06 g/mol

InChI

InChI=1S/C7F12/c8-4(9,10)2(5(11,12)13)1-3(6(14,15)16)7(17,18)19

InChI-Schlüssel

NDOOQHLJBXHLCE-UHFFFAOYSA-N

SMILES

C(=C(C(F)(F)F)C(F)(F)F)=C(C(F)(F)F)C(F)(F)F

Kanonische SMILES

C(=C(C(F)(F)F)C(F)(F)F)=C(C(F)(F)F)C(F)(F)F

13222-45-2

Synonyme

2,3-Pentadiene, 1,1,1,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.